Binding Affinity at Polyadenylate-Binding Protein 1 (PABP1): Close Analog Data
A structurally close analog—N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide—demonstrated an IC50 of 6.61 μM against human PABP1 in a biochemical assay at the Sanford-Burnham Center for Chemical Genomics [1]. While the linker differs (sulfanylacetamide vs. propanamide) and the oxadiazole is 1,3,4- rather than 1,2,4-substituted, both compounds share the identical 3,4-dimethylphenyl and 4-methoxyphenyl terminal groups, providing a class-level inference point for target engagement potential.
| Evidence Dimension | IC50 against human Polyadenylate-binding protein 1 (PABP1) |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | Close analog (BDBM61280): IC50 = 6.61 μM |
| Quantified Difference | Not quantifiable – structural similarity only |
| Conditions | Biochemical assay; Sanford-Burnham Center for Chemical Genomics; PubChem BioAssay AID 2014 |
Why This Matters
Establishes a provisional target-engagement benchmark for analogs bearing the 3,4-dimethylphenyl/4-methoxyphenyl pharmacophore pair, guiding user selection when PABP1 or related RNA-binding protein modulation is of interest.
- [1] BindingDB Entry BDBM61280: N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide, IC50 6.61E+3 nM against PABP1. View Source
